molecular formula C17H23N5OS B4438162 2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4438162
M. Wt: 345.5 g/mol
InChI Key: NXRKKNDMCWDTLH-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group and an acetamide moiety linked to a thiadiazole ring

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-13(2)16-19-20-17(24-16)18-15(23)12-21-8-10-22(11-9-21)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRKKNDMCWDTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole intermediates. One common route involves the reaction of 4-phenylpiperazine with an appropriate acylating agent to form the acetamide derivative. This intermediate is then reacted with a thiadiazole precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Triethylamine, pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and phenyl moieties but has a pyrimidine ring instead of a thiadiazole ring.

    6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Similar in structure but with a pyridine ring and carboximidamide group.

Uniqueness

2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a piperazine ring with a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-phenylpiperazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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